

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Aminopiperidines

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Compound of Interest

Compound Name: 3-Boc-aminopiperidine

Cat. No.: B042055

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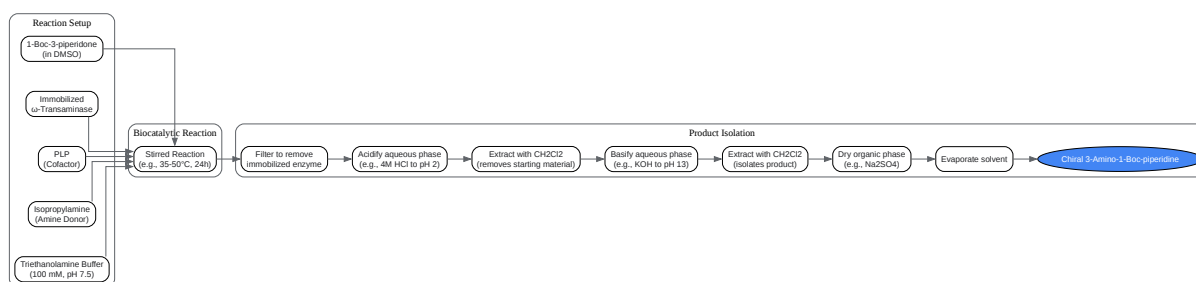
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the enzymatic synthesis of chiral 3-aminopiperidines, key intermediates in the pharmaceutical industry. Two primary biocatalytic strategies are presented: asymmetric amination of a prochiral ketone using ω -transaminases and a multi-enzyme cascade involving a galactose oxidase and an imine reductase.

Asymmetric Synthesis of (R)- and (S)-3-Amino-1-Boc-piperidine using Immobilized ω -Transaminases

This method utilizes commercially available immobilized ω -transaminases (TAs) for the asymmetric amination of 1-Boc-3-piperidone, offering a direct, single-step route to both enantiomers of the valuable 3-amino-1-Boc-piperidine intermediate. The use of immobilized enzymes enhances stability, allows for easy separation from the reaction mixture, and enables reuse of the biocatalyst.^[1]

Logical Workflow for Transaminase-Catalyzed Synthesis



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Caption: Workflow for the synthesis of chiral 3-aminopiperidines using immobilized transaminases.

Data Presentation: Screening of Immobilized ω-Transaminases

The following table summarizes the performance of various commercially available immobilized ω-transaminases in the amination of 1-Boc-3-piperidone.

Enzyme ID	Selectivity	Reaction Time (h)	Conversion (%)	Enantiomeric Excess (e.e., %)
ATA-025-IMB	(R)	24	>99	>99
ATA-013-IMB	(R)	72	80	>99
ATA-024-IMB	(R)	72	55	>99
ATA-036-IMB	(R)	72	10	90
ATA-P1-G05-IMB	(S)	48	>99	>99
ATA-P2-G05-IMB	(S)	72	50	>99

Reaction conditions: 45 mM 1-Boc-3-piperidone, 1.1 M isopropylamine, 1.4 mM PLP, 200 mg enzyme in 5.75 mL total volume (including 13% v/v DMSO), 35°C. Data sourced from doi:10.3762/bjoc.15.6.

Experimental Protocols

Protocol 1: General Procedure for Transamination with Immobilized Enzymes

- To a 10 mL vial, add 5 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and pyridoxal-5'-phosphate (PLP, 1.4 mM).
- Add 200 mg of the selected immobilized ω -transaminase (e.g., ATA-025-IMB for the (R)-enantiomer or ATA-P1-G05-IMB for the (S)-enantiomer).
- Stir the mixture at 35°C and 550 rpm for 5 minutes.
- Add a preheated (35°C) solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in 750 μ L of DMSO.
- Continue stirring the reaction in an open vessel at 35°C and 550 rpm for 24-72 hours, monitoring progress by HPLC or TLC.

Protocol 2: Preparative Scale Synthesis of (R)-3-Amino-1-Boc-piperidine

- To 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add 200 mg of ATA-025-IMB.
- Stir the mixture at 35°C and 550 rpm for 5 minutes.
- Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).
- Stir the reaction mixture at 50°C and 550 rpm until complete conversion is observed by HPLC/TLC.
- Upon completion, filter the enzyme under vacuum and proceed with the work-up procedure.

Protocol 3: Product Work-up and Isolation

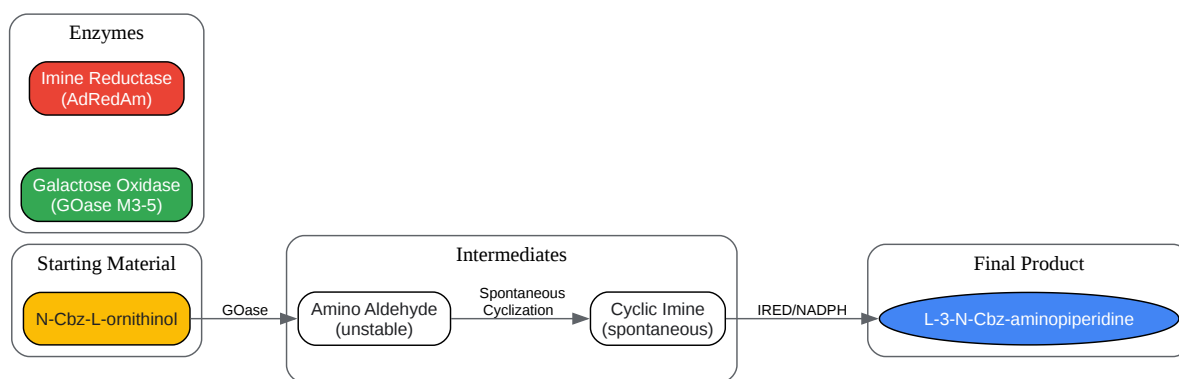
- After filtering the immobilized enzyme, wash the enzyme with triethanolamine buffer (3 x 2 mL). The recovered enzyme can be stored at 4°C for reuse.
- Combine the filtrate and washings. Adjust the pH to 2 by adding 4 M HCl.
- Extract the aqueous layer with dichloromethane (CH_2Cl_2) (2 x 5 mL) to remove any unreacted starting material.
- Adjust the pH of the aqueous solution to 13 by adding solid KOH.
- Extract the basic aqueous layer with CH_2Cl_2 (4 x 5 mL) to recover the amine product.
- Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure to yield the final product. Using this method, (R)-3-amino-1-Boc-piperidine was obtained in 70% isolated yield and >99% e.e.

Chemoenzymatic Cascade for L-3-N-Cbz-aminopiperidine Synthesis

This advanced one-pot, multi-enzyme cascade streamlines the synthesis of N-Cbz-protected L-3-aminopiperidine from the bio-renewable amino acid derivative, N-Cbz-protected L-ornithinol. [2][3] The cascade employs a galactose oxidase (GOase) to oxidize the primary alcohol to an

aldehyde, which spontaneously cyclizes to a cyclic imine. This intermediate is then asymmetrically reduced by an imine reductase (IRED) to the final chiral product.[2] This one-pot approach prevents the racemization of labile intermediates.[2][3]

Enzymatic Cascade Pathway



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Caption: GOase-IRED cascade for L-3-N-Cbz-aminopiperidine synthesis.

Data Presentation: Scaled-up Synthesis Results

Substrate	Product	GOase Variant	IRED Variant	Isolated Yield (%)
N-Cbz-L-ornithinol	L-3-N-Cbz-aminopiperidine	GOase M3-5	AdRedAm	16

Reaction conditions for scaled-up synthesis (90 mL volume): 3 mM substrate, 1 mg/mL GOase M3-5, 0.25 mg/mL AdRedAm, pH 8. Data sourced from doi:10.1039/D0CC02976A.[2]

Experimental Protocol

Protocol 4: One-Pot GOase/IRED Cascade for L-3-N-Cbz-aminopiperidine (Based on scaled-up reaction conditions from Ford et al., 2020)[2]

- Prepare a 90 mL reaction mixture in a suitable vessel containing sodium phosphate buffer (NaPi, pH 8.0).
- Add N-Cbz-L-ornithinol to a final concentration of 3 mM.
- Add Galactose Oxidase variant M3-5 to a final concentration of 1 mg/mL.
- Add Imine Reductase AdRedAm to a final concentration of 0.25 mg/mL.
- Ensure the presence of necessary cofactors. For the IRED, this typically includes an NADPH regeneration system (e.g., glucose/glucose dehydrogenase).
- Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 16-24 hours. Note: Protein precipitation may be observed during the reaction.[2]
- After the reaction, quench by adding an equal volume of acetonitrile or by acidification.
- Centrifuge the mixture to remove precipitated proteins.
- Isolate the product from the supernatant using a simple acid-base wash procedure: a. Acidify the supernatant and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. b. Basify the aqueous layer to deprotonate the amine product. c. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product as necessary using column chromatography. The enantiopurity can be confirmed by chiral HPLC analysis.[4] The final isolated yield for this specific transformation was reported as 16%.[4]

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